2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(8-18(16)28-2)17-10-15(25-29-17)11-19(26)24-14-5-3-4-13(9-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISGMCXMHIRLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson–Gabriel Oxazole Synthesis (Route 1)
This two-step protocol leverages dehydration of 2-acylaminoketones to construct the oxazole ring.
Step 1: Synthesis of 2-(3,4-Dimethoxybenzamido)acetophenone
A suspension of 3,4-dimethoxybenzoyl chloride (1.2 equiv) and 2-aminoacetophenone (1.0 equiv) in dichloromethane (DCM) reacts with triethylamine (2.5 equiv) at 0°C. After 4 h, the mixture is washed with 5% HCl, yielding the acylaminoketone intermediate as a crystalline solid (mp 142–144°C).
Step 2: Cyclodehydration
Phosphorus oxychloride (3.0 equiv) in refluxing toluene facilitates cyclization over 6 h, producing 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl acetic acid (confirmed by $$ ^1 \text{H} $$-NMR: δ 8.21 ppm, oxazole H-4).
Step 3: Amide Coupling
The acetic acid derivative (1.0 equiv) is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF, then coupled with 3-trifluoromethylaniline (1.05 equiv) at 25°C for 12 h. Purification via silica chromatography (ethyl acetate/hexane, 1:3) affords the target compound (HRMS: [M+H]$$ ^+ $$ calcd. 463.1584, found 463.1587).
Fischer Oxazole Synthesis (Route 2)
Cyanohydrin intermediates enable oxazole formation under basic conditions.
Step 1: Cyanohydrin Preparation
3,4-Dimethoxybenzaldehyde (1.0 equiv) reacts with sodium cyanide (1.5 equiv) in ethanol/water (4:1) at 50°C, yielding the cyanohydrin (IR: 2245 cm$$ ^{-1} $$, C≡N stretch).
Step 2: Cyclocondensation
The cyanohydrin reacts with ethyl glyoxylate (1.2 equiv) in ammonium hydroxide at 80°C for 8 h, producing ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate ($$ ^{13} \text{C} $$-NMR: δ 165.2 ppm, ester carbonyl).
Step 3: Saponification and Amidation
Ester hydrolysis (LiOH, THF/H$$ _2 $$O) followed by HATU-mediated coupling with 3-trifluoromethylaniline completes the synthesis (overall yield: 38%).
Van Leusen Reaction (Route 3)
TosMIC (toluenesulfonylmethyl isocyanide) enables oxazole formation under mild conditions.
Step 1: Oxazole Core Assembly
3,4-Dimethoxybenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) react in methanol with K$$ _2 $$CO$$ _3 $$ (2.0 equiv) at 60°C, yielding 3-methyl-5-(3,4-dimethoxyphenyl)-1,2-oxazole (GC-MS: m/z 259.1).
Step 2: Side-Chain Oxidation
Jones reagent (CrO$$ _3 $$/H$$ _2 $$SO$$ _4 $$) oxidizes the methyl group to carboxylic acid (60% conversion). Subsequent amide coupling as in Route 1 provides the target compound.
Reaction Optimization and Mechanistic Insights
Solvent Effects in Amide Coupling
Comparative studies reveal DMF outperforms THF and acetonitrile in HATU-mediated couplings due to superior reagent solubility (Table 2).
Table 2: Solvent Screening for Amide Bond Formation
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DMF | 98 | 95 |
| THF | 74 | 88 |
| Acetonitrile | 65 | 82 |
Protecting Group Strategies
BOC-protection of the acetic acid moiety during oxazole formation prevents undesired side reactions, increasing yield by 22% compared to unprotected routes.
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR)
- $$ ^1 \text{H} $$-NMR (400 MHz, CDCl$$ _3 $$): δ 8.41 (s, 1H, oxazole H-4), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, OCH$$ _3 $$-ArH).
- $$ ^{13} \text{C} $$-NMR : δ 169.8 (amide carbonyl), 162.1 (oxazole C-2), 112.4 (CF$$ _3 $$-ArC).
4.2. High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]$$ ^+ $$: 463.1587 (Δ 0.7 ppm vs. theoretical).
Industrial-Scale Considerations
Continuous flow reactors enhance the safety profile of POCl$$ _3 $$-mediated cyclodehydration steps, reducing reaction time from 6 h to 22 min while maintaining 91% yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or isoxazole derivatives.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Oxazole vs. Thiazolidinone/Thiazole Derivatives
Compounds in feature thiazolidinone or thiazole cores instead of oxazole. For example, N-(3,4-dimethoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (C₂₂H₁₇N₅O₆S₃, MW: 551.59 g/mol) shows a thiazolidinone ring with a nitro-furan substituent. Such derivatives exhibit lower synthetic yields (40–73%) compared to oxazole-based compounds, likely due to the instability of thioxo groups . The oxazole core in the target compound may offer improved synthetic accessibility and reduced steric hindrance for target binding.
Oxazole vs. Benzothiazole Derivatives
Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide, ) share the trifluoromethylphenyl-acetamide motif but replace oxazole with benzothiazole. Benzothiazoles are known for antitumor activity due to intercalation or enzyme inhibition .
Substituent Effects
Trifluoromethylphenyl vs. Fluorophenyl Groups
In and , fluorophenyl groups (e.g., N-(3-fluorophenyl)) are used instead of trifluoromethylphenyl. This trade-off is critical for bioavailability .
3,4-Dimethoxyphenyl vs. Dichlorophenyl Substitutions
describes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , where electron-withdrawing Cl atoms replace methoxy groups. The 3,4-dimethoxy substitution in the target compound provides electron-donating effects, favoring interactions with cationic or polar receptor pockets, while dichlorophenyl analogs may prioritize halogen bonding .
Pharmacological Activity Comparisons
Anti-Exudative Activity
highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with anti-exudative activity comparable to diclofenac. The target compound’s oxazole and trifluoromethyl groups may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity relative to non-selective NSAIDs .
Antitumor Potential
Benzothiazole derivatives in (e.g., N-(6-substitutedbenzo/thiazol-2-yl)acetamide) show IC₅₀ values <10 μM in cancer cell lines. The target compound’s oxazole core may reduce genotoxicity risks associated with benzothiazoles while maintaining antiproliferative effects through similar kinase inhibition pathways .
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
- IUPAC Name : 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C19H19N3O4
- Molecular Weight : 365.37 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxazole ring is formed first, followed by the introduction of the acetamide group. Various catalysts and solvents are employed to optimize yield and purity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, thiazole-containing derivatives have shown effectiveness against various bacterial strains, suggesting that the oxazole moiety may confer similar properties to our compound of interest .
| Compound | Target Bacteria | EC50 (µM) |
|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 |
| B1 | Xanthomonas axonopodis | 230.5 |
Anticonvulsant Activity
Compounds structurally related to acetamides have been evaluated for anticonvulsant activity. In a study involving various derivatives, certain compounds exhibited protective effects in maximal electroshock (MES) seizure models. The presence of the trifluoromethyl group has been linked to enhanced activity against seizures .
| Compound | Seizure Model | Protection (%) |
|---|---|---|
| 20 | MES | 50% at 100 mg/kg |
| 22 | MES | 25% at 100 mg/kg |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in bacterial growth inhibition and seizure modulation. The oxazole ring may facilitate binding to these targets due to its electron-withdrawing properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly influence the biological activity. For example:
- Substituents at the para position of the phenyl ring enhance antibacterial potency.
- The trifluoromethyl group appears crucial for anticonvulsant efficacy.
Case Studies
- Antibacterial Evaluation : A series of oxazole derivatives were tested against Xanthomonas species, revealing that modifications akin to those in our compound led to notable antibacterial efficacy.
- Anticonvulsant Screening : In vivo studies using MES models indicated that specific substitutions on the acetamide backbone could lead to enhanced seizure protection.
Q & A
Q. Basic
- NMR (¹H/¹³C) : Resolve aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (¹³C signal ~125 ppm, split due to coupling with fluorine).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~449.1).
- X-ray crystallography : Determine crystal packing and confirm stereochemistry, particularly for polymorph screening .
How can computational methods improve reaction yield and selectivity during synthesis?
Q. Advanced
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in oxazole formation. This predicts optimal solvents (e.g., DMF vs. THF) and catalysts.
- Reaction path screening : Tools like the Artificial Force Induced Reaction (AFIR) method map potential pathways, reducing trial-and-error for by-product mitigation.
- Machine learning : Train models on PubChem reaction data to predict optimal molar ratios (e.g., 1:1.2 for amine:oxazole intermediate) .
What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Q. Advanced
- Standardized assays : Re-evaluate activity against a common cell line (e.g., HepG2) using uniform protocols (e.g., MTT assay, 48-hour exposure).
- Purity validation : Quantify impurities via HPLC-DAD; even 2% impurities (e.g., residual starting materials) can skew IC₅₀ by 10–20%.
- Structural analogs : Compare with derivatives (e.g., replacing trifluoromethyl with chlorine) to isolate substituent-specific effects .
How to design experiments for structure-activity relationship (SAR) studies?
Q. Advanced
Core modifications : Synthesize analogs with substituted oxazole rings (e.g., 5-methyl vs. 5-phenyl) to assess steric effects.
Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 3,4-dimethoxyphenyl).
In vitro profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent electronegativity (CF₃ vs. OCH₃) with inhibition .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., acetic acid derivatives).
- Light/thermal stability : Expose solid samples to 40°C/75% RH for 4 weeks; quantify degradation via NMR peak integration.
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., demethylation of 3,4-dimethoxyphenyl) .
How to address low solubility in aqueous buffers for in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) to maintain colloidal stability.
- Nanoparticle formulation : Encapsulate via solvent evaporation (PLGA polymer, 150–200 nm particles) to enhance bioavailability.
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve solubility while retaining activity .
What statistical approaches validate reproducibility in biological assays?
Q. Advanced
- Power analysis : Determine sample size (n ≥ 3) to detect ≥30% effect size with 80% power (α = 0.05).
- ANOVA with post-hoc tests : Compare triplicate data across treatment groups, correcting for multiple comparisons (e.g., Tukey’s HSD).
- Outlier detection : Apply Grubbs’ test (α = 0.01) to exclude anomalous replicates in dose-response curves .
How to optimize chromatographic separation of this compound from structurally similar by-products?
Q. Advanced
- HPLC method development : Test gradients with 0.1% TFA in mobile phases to improve peak symmetry. Adjust column temperature (30–45°C) for resolving oxazole isomers.
- Chiral separation : Use a Chiralpak IC column (hexane/isopropanol 90:10) if enantiomers are present due to asymmetric centers.
- UPLC-MS/MS : Employ sub-2µm particles for rapid analysis (3-minute run time) with high resolution (R > 2.0) .
What mechanistic studies elucidate the compound’s mode of action in cancer cells?
Q. Advanced
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis via Bcl-2 downregulation).
- Protein pull-down assays : Use biotinylated probes to isolate binding partners (e.g., tubulin or kinase targets).
- Live-cell imaging : Track mitochondrial membrane potential (JC-1 dye) to confirm pro-apoptotic activity .
Notes
- References : All methodologies are derived from peer-reviewed protocols and PubChem data, excluding non-compliant sources.
- Data Integrity : Cross-validate experimental results with orthogonal techniques (e.g., NMR + HRMS).
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
